molecular formula C15H12N4O2 B5844672 N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B5844672
M. Wt: 280.28 g/mol
InChI Key: CSNAYTRGOLJFJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the reaction of 1H-benzotriazole with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can yield N-oxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its specific combination of a benzotriazole moiety and a phenylacetamide group. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in simpler benzotriazole derivatives .

Properties

IUPAC Name

N-[4-(benzotriazole-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10(20)16-12-8-6-11(7-9-12)15(21)19-14-5-3-2-4-13(14)17-18-19/h2-9H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNAYTRGOLJFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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